
2-(3-azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Übersicht
Beschreibung
2-(3-azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide, also known as 2-azido-3-azetidinone, is a heterocyclic organic compound that has been widely studied due to its potential use in a variety of research and industrial applications. It is a synthetic compound with a unique three-dimensional structure, and its properties have been explored in the context of a range of fields, including medicine, biochemistry, and chemistry.
Wissenschaftliche Forschungsanwendungen
2-(3-azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamideetidinone has been used in a variety of scientific research applications. It has been used as a labeling agent in the study of enzyme kinetics, as a reactive intermediate in the synthesis of other compounds, and as a fluorescent probe for the study of biological systems. Additionally, it has been used in the study of drug metabolism, as an inhibitor of the enzyme acetylcholinesterase, and as a photoreactive probe for the study of protein structure and dynamics.
Wirkmechanismus
2-(3-azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamideetidinone acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. The mechanism of action of 2-(3-azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamideetidinone is thought to involve the formation of a covalent bond between the azide group of the compound and the active site of the enzyme. This covalent bond results in the inhibition of the enzyme and the accumulation of acetylcholine in the synaptic cleft.
Biochemical and Physiological Effects
2-(3-azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamideetidinone has been found to have a number of biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, resulting in an increase in the concentration of acetylcholine in the synaptic cleft. This increase in acetylcholine can result in a variety of physiological effects, including increased alertness, improved memory, and enhanced muscle contraction. Additionally, 2-(3-azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamideetidinone has been found to have anti-inflammatory and anti-oxidant properties, as well as the ability to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamideetidinone has several advantages as a reagent for laboratory experiments. It is a relatively inexpensive and readily available compound, and it can be synthesized in a straightforward manner. Additionally, it is a relatively stable compound, making it suitable for use in a variety of experiments. However, 2-(3-azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamideetidinone also has some limitations. It is a highly reactive compound, and it can react with other molecules in the environment, making it unsuitable for use in some experiments. Additionally, the compound is toxic and should be handled with care.
Zukünftige Richtungen
The potential future directions for 2-(3-azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamideetidinone are numerous. It has been used in a variety of research applications, and its potential for use in other areas is still being explored. For example, it could be used as a drug delivery vehicle, as an imaging agent, or as an enzyme inhibitor in the treatment of diseases. Additionally, it could be used as a fluorescent probe for the study of biological systems, or as a reactive intermediate in the synthesis of other compounds. Finally, its potential as an inhibitor of the enzyme acetylcholinesterase could be further explored in the context of drug development.
Eigenschaften
IUPAC Name |
2-(3-azidoazetidin-1-yl)-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O2/c11-14-13-8-5-15(6-8)7-10(16)12-4-9-2-1-3-17-9/h8-9H,1-7H2,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIALIUQIHHJLOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



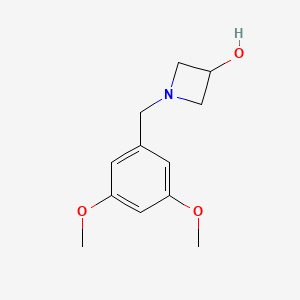
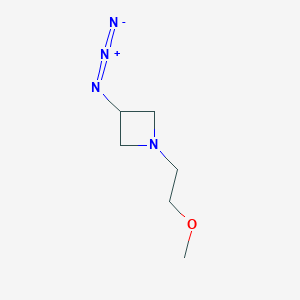


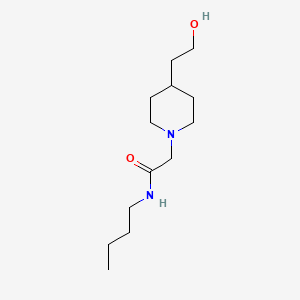


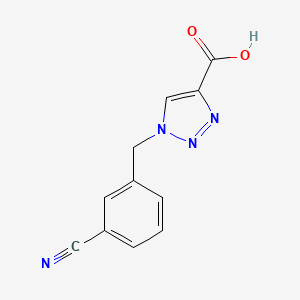
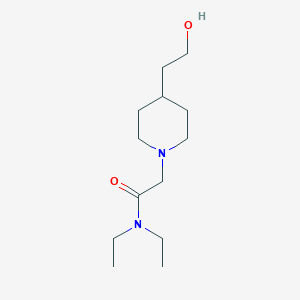



![2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine](/img/structure/B1475822.png)
